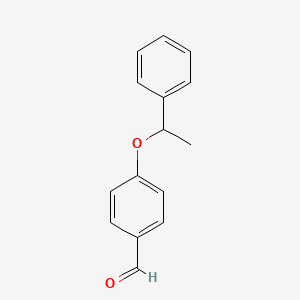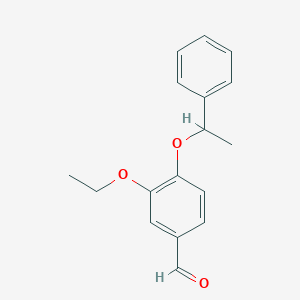
4-(1-phenylethoxy)benzaldehyde
Übersicht
Beschreibung
4-(1-phenylethoxy)benzaldehyde is an organic compound with the molecular formula C15H14O2 It consists of a benzaldehyde moiety substituted with a 1-phenylethoxy group at the para position
Wissenschaftliche Forschungsanwendungen
4-(1-phenylethoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-phenylethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 1-phenylethanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the benzaldehyde reacts with the hydroxyl group of the alcohol to form the desired ether linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process typically involves the use of large reactors, controlled temperature, and pressure conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-phenylethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: 4-(1-phenylethoxy)benzoic acid
Reduction: 4-(1-phenylethoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Wirkmechanismus
The mechanism of action of 4-(1-phenylethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cellular processes in microorganisms. The aldehyde group can react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their function. Additionally, the aromatic ring structure allows for interactions with various biological receptors, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-phenylethoxy)benzaldehyde
- 4-(4-hydroxybut-1-yn-1-yl)benzaldehyde
- 4-(2-formylphenoxy)benzaldehyde
- 4-(2-fluorophenoxy)benzaldehyde
- 2-(4-bromophenoxy)benzaldehyde
Uniqueness
4-(1-phenylethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-(1-phenylethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12(14-5-3-2-4-6-14)17-15-9-7-13(11-16)8-10-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMGNTKBNYFCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(5-bromo-2-furoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1H-benzimidazole](/img/structure/B4158034.png)
![1-{3-[3-(4-chlorophenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropyl}piperidine](/img/structure/B4158046.png)
![1-{2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}piperidine](/img/structure/B4158053.png)
![3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4158081.png)
![3-Ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B4158085.png)
![4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4158090.png)
![4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4158103.png)

![4-[2-(2-Butan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B4158120.png)
![4-[2-(2-Butan-2-ylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4158122.png)
![3-chloro-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4158127.png)
![N,5-dimethyl-N-[[2-(2-methylpropoxy)phenyl]methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4158130.png)
![4-[3-(2,4-dimethylphenoxy)propoxy]benzaldehyde](/img/structure/B4158141.png)
![4-[3-(4-chloro-3,5-dimethylphenoxy)propoxy]benzaldehyde](/img/structure/B4158154.png)
